USP Reference Standard Purity: 99.0–100.5% vs. Generic Commercial Grades
The USP Reference Standard for calcium acetate is certified to contain between 99.0% and 100.5% of C₄H₆CaO₄ on an anhydrous basis, with specific limits for impurities such as heavy metals (≤0.0025%), fluoride (≤0.005%), and aluminum (as labeled for specific uses) [1]. In contrast, common commercial or technical grades of calcium acetate, such as those sold as 'purified' or 'ACS grade', often have lower purity (e.g., ≥98.0%) and lack the rigorous, pharmacopeia-defined impurity profiling required for regulatory compliance.
| Evidence Dimension | Assay Purity (Anhydrous Basis) |
|---|---|
| Target Compound Data | 99.0% to 100.5% |
| Comparator Or Baseline | Typical commercial/technical grade: ≥98.0% (unspecified impurity profile) |
| Quantified Difference | 1.5% lower minimum purity for comparator; absence of defined impurity limits |
| Conditions | USP Monograph Assay Method |
Why This Matters
This higher and more tightly controlled purity is essential for use as a primary standard in validated analytical methods, as it directly impacts the accuracy of assay results and ensures compliance with USP-NF monograph requirements.
- [1] United States Pharmacopeia (USP). Calcium Acetate Monograph. USP 29–NF 24. View Source
